1-(Methylsulfanyl)butatriene
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Overview
Description
1-(Methylsulfanyl)butatriene is an organic compound characterized by the presence of a butatriene backbone with a methylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)butatriene typically involves the use of multicomponent cycloaddition cascades. One such method employs a novel 1,2,3-butatriene equivalent (TMSBO: TMSCH2C;CCH2OH) in a metal-catalyzed [5+2] cycloaddition with a vinylcyclopropane. This reaction produces an intermediate cycloadduct, which undergoes a rapid 1,4-Peterson elimination to form a reactive four-carbon diene intermediate .
Industrial Production Methods
The development of innovative catalysts and reaction conditions is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Methylsulfanyl)butatriene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert 1,4-dichlorobut-2-yne to 1,2,3-butatriene using titanocene.
Substitution: The compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which involves the use of boron reagents.
Common Reagents and Conditions
Oxidation: Silver-based catalysts and air.
Reduction: Titanocene.
Substitution: Boron reagents in Suzuki–Miyaura coupling.
Major Products Formed
Oxidation: Epoxides.
Reduction: 1,2,3-butatriene.
Substitution: Various substituted butatriene derivatives.
Scientific Research Applications
1-(Methylsulfanyl)butatriene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through multicomponent reactions.
Medicine: Research into its use as a precursor for the development of selective kinase inhibitors.
Industry: Applications in the production of polymer materials and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)butatriene involves its participation in multicomponent reactions, where it acts as a reactive intermediate. For example, in a rhodium-catalyzed [5+2] cycloaddition, the compound forms an intermediate cycloadduct that undergoes a 1,4-Peterson elimination to produce a reactive diene intermediate . This intermediate can then participate in further cycloaddition reactions, leading to the formation of complex polycyclic structures.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Butatriene: A similar compound used in multicomponent reactions.
Methylsulfanyl derivatives of nickel bis(dicarbollide): Compounds with similar structural features and reactivity.
Uniqueness
1-(Methylsulfanyl)butatriene is unique due to its ability to participate in multicomponent cycloaddition cascades, enabling the efficient synthesis of complex organic molecules. Its reactivity and the ability to form reactive intermediates make it a valuable compound in synthetic chemistry .
Properties
CAS No. |
26842-76-2 |
---|---|
Molecular Formula |
C5H6S |
Molecular Weight |
98.17 g/mol |
InChI |
InChI=1S/C5H6S/c1-3-4-5-6-2/h5H,1H2,2H3 |
InChI Key |
YERQZCSCRYAEKS-UHFFFAOYSA-N |
Canonical SMILES |
CSC=C=C=C |
Origin of Product |
United States |
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